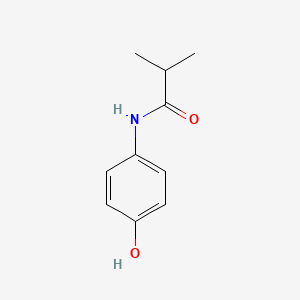

N-(4-Hydroxyphenyl)-2-methylpropanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-hydroxyphenyl)-2-methylpropanamide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a hydroxyphenyl group attached to a methylpropanamide backbone, which imparts specific chemical and biological activities.

Wissenschaftliche Forschungsanwendungen

N-(4-hydroxyphenyl)-2-methylpropanamide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

Target of Action

N-(4-hydroxyphenyl)-2-methylpropanamide, also known as Fenretinide , has been found to inhibit the growth of several human cancer cell lines. It acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It also targets DENV/ZIKV/WNV non-structural protein 5 (NS5) .

Mode of Action

N-(4-hydroxyphenyl)-2-methylpropanamide interacts with its targets, leading to a variety of changes. It inhibits cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A . It induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

The biochemical pathways affected by N-(4-hydroxyphenyl)-2-methylpropanamide are complex. It is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .

Result of Action

The molecular and cellular effects of N-(4-hydroxyphenyl)-2-methylpropanamide’s action are significant. It causes ceramide (a wax-like substance) to build up in tumor cells . It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-hydroxyphenyl)-2-methylpropanamide. It’s worth noting that pharmaceuticals like N-(4-hydroxyphenyl)-2-methylpropanamide can accumulate in the aquatic environment, which may have implications for its stability and action .

Biochemische Analyse

Biochemical Properties

N-(4-hydroxyphenyl)-2-methylpropanamide has been shown to inhibit the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . This interaction with DEGS1 suggests that N-(4-hydroxyphenyl)-2-methylpropanamide may play a role in lipid metabolism .

Cellular Effects

In cellular contexts, N-(4-hydroxyphenyl)-2-methylpropanamide has been found to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This effect is thought to be due to a decrease in membrane fluidity, which is a DEGS1-independent mechanism .

Molecular Mechanism

At the molecular level, N-(4-hydroxyphenyl)-2-methylpropanamide appears to exert its effects through the generation of reactive oxygen species (ROS) . The compound is known to be a ROS-inducing agent, and increased intracellular ROS generation has been observed following treatment with N-(4-hydroxyphenyl)-2-methylpropanamide .

Temporal Effects in Laboratory Settings

It is known that the compound’s inhibitory effect on SARS-CoV-2 entry is associated with ROS production .

Metabolic Pathways

N-(4-hydroxyphenyl)-2-methylpropanamide is involved in lipid metabolism through its interaction with DEGS1

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-methylpropanamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 2-methylpropanamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Another method involves the reductive carbonylation of nitrobenzene using palladium catalysts, which has been shown to produce N-(4-hydroxyphenyl)acetamide with high selectivity .

Industrial Production Methods

Industrial production of N-(4-hydroxyphenyl)-2-methylpropanamide often employs multi-step procedures that ensure scalability and cost-effectiveness. These methods may involve the use of raw materials such as phenol or nitrobenzene, followed by catalytic reactions to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-hydroxyphenyl)-2-methylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyphenyl group.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the carbonyl group.

Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of the carbonyl group can yield alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-hydroxyphenyl)acetamide:

N-(4-hydroxyphenyl)retinamide:

3-((4-hydroxyphenyl)amino)propanoic acid: This compound has shown promising antimicrobial and anticancer activities.

Uniqueness

N-(4-hydroxyphenyl)-2-methylpropanamide stands out due to its specific structural features and the resulting chemical and biological activities. Its unique combination of a hydroxyphenyl group and a methylpropanamide backbone allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

IUPAC Name |

N-(4-hydroxyphenyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-3-5-9(12)6-4-8/h3-7,12H,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMSPBFXRDSSPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2585423.png)

![tert-butyl 3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidine-1-carboxylate](/img/structure/B2585424.png)

![(E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide](/img/structure/B2585427.png)

![2-(3,5-Dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2585436.png)

![7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2585440.png)

![7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585442.png)

![(E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2585445.png)